molecular formula C19H18N2O4S B2857618 N'-[(1E)-(5,7-dimethyl-4-oxo-4H-chromen-3-yl)methylidene]-4-methylbenzene-1-sulfonohydrazide CAS No. 1026230-71-6

N'-[(1E)-(5,7-dimethyl-4-oxo-4H-chromen-3-yl)methylidene]-4-methylbenzene-1-sulfonohydrazide

Cat. No.: B2857618
CAS No.: 1026230-71-6
M. Wt: 370.42
InChI Key: FCFIOFHDERPMLN-KEBDBYFISA-N
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Description

N’-[(1E)-(5,7-dimethyl-4-oxo-4H-chromen-3-yl)methylidene]-4-methylbenzene-1-sulfonohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond This compound is derived from the condensation of a hydrazide with an aldehyde or ketone, forming a stable azomethine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-(5,7-dimethyl-4-oxo-4H-chromen-3-yl)methylidene]-4-methylbenzene-1-sulfonohydrazide typically involves the reaction of 5,7-dimethyl-4-oxo-4H-chromene-3-carbaldehyde with 4-methylbenzenesulfonohydrazide in an appropriate solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete condensation. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-(5,7-dimethyl-4-oxo-4H-chromen-3-yl)methylidene]-4-methylbenzene-1-sulfonohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.

    Reduction: Reduction reactions can convert the azomethine group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N’-[(1E)-(5,7-dimethyl-4-oxo-4H-chromen-3-yl)methylidene]-4-methylbenzene-1-sulfonohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(1E)-(5,7-dimethyl-4-oxo-4H-chromen-3-yl)methylidene]-4-methylbenzene-1-sulfonohydrazide involves its interaction with molecular targets such as enzymes and receptors. The azomethine group (–NHN=CH–) plays a crucial role in its biological activity by forming stable complexes with metal ions, which can inhibit enzyme activity. The compound’s ability to scavenge free radicals also contributes to its antioxidant properties.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

N’-[(1E)-(5,7-dimethyl-4-oxo-4H-chromen-3-yl)methylidene]-4-methylbenzene-1-sulfonohydrazide is unique due to its specific structural features, such as the chromene moiety and the sulfonohydrazide group. These structural elements contribute to its distinct chemical reactivity and biological activity compared to other Schiff base hydrazones.

Properties

IUPAC Name

N-[(E)-(5,7-dimethyl-4-oxochromen-3-yl)methylideneamino]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S/c1-12-4-6-16(7-5-12)26(23,24)21-20-10-15-11-25-17-9-13(2)8-14(3)18(17)19(15)22/h4-11,21H,1-3H3/b20-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCFIOFHDERPMLN-KEBDBYFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=COC3=CC(=CC(=C3C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=COC3=CC(=CC(=C3C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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